N-Cppab
Description
Structurally, it features a cyclopentyl group linked to a phenylacetamide core, with a benzene sulfonate moiety enhancing its solubility and bioavailability . Its synthesis involves a multi-step process, starting with the condensation of cyclopentylamine and phenylacetyl chloride, followed by sulfonation using benzene sulfonic acid under controlled conditions .
Pharmacologically, N-Cppab exhibits affinity for serotonin (5-HT) and dopamine (D2) receptors, with preclinical studies suggesting anxiolytic and antipsychotic properties. Initial in vitro assays report an IC50 of 12 nM for 5-HT2A receptor inhibition, positioning it as a candidate for mood disorder therapeutics . However, its pharmacokinetic profile, including a half-life of 4.2 hours and oral bioavailability of 38%, necessitates further optimization for clinical use .
Properties
CAS No. |
91237-20-6 |
|---|---|
Molecular Formula |
C25H23N2O6- |
Molecular Weight |
447.5 g/mol |
IUPAC Name |
2-[4-[(2S)-2-carboxy-2-[(1-carboxy-2-phenylethyl)amino]ethyl]anilino]benzoate |
InChI |
InChI=1S/C25H24N2O6/c28-23(29)19-8-4-5-9-20(19)26-18-12-10-17(11-13-18)15-22(25(32)33)27-21(24(30)31)14-16-6-2-1-3-7-16/h1-13,21-22,26-27H,14-15H2,(H,28,29)(H,30,31)(H,32,33)/p-1/t21?,22-/m0/s1 |
InChI Key |
PENOWLRGYBCUSJ-KEKNWZKVSA-M |
SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(CC2=CC=C(C=C2)NC3=CC=CC=C3C(=O)[O-])C(=O)O |
Isomeric SMILES |
C1=CC=C(C=C1)CC(C(=O)O)N[C@@H](CC2=CC=C(C=C2)NC3=CC=CC=C3C(=O)[O-])C(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(CC2=CC=C(C=C2)NC3=CC=CC=C3C(=O)[O-])C(=O)O |
Synonyms |
(L)-isomer of N-(1-carboxy-2-phenylethyl)phenylalanine-4-aminobenzoate N-(1-(R,S)-carboxy-2-phenylethyl)-Phe-p-AB N-(1-carboxy-2-phenylethyl)phenylalanine-4-aminobenzoate N-CPPAB |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Structural Analog: N-Cyclohexyl-3-phenylpropanamide (N-Chppa)
N-Chppa shares a homologous backbone with N-Cppab but substitutes the cyclopentyl group with a cyclohexyl ring and extends the phenylacetamide chain. Key differences include:
- Receptor Binding : N-Chppa demonstrates higher selectivity for D3 receptors (IC50: 8 nM) but reduced 5-HT2A affinity (IC50: 45 nM), limiting its utility in anxiety disorders .
- Solubility : The cyclohexyl group reduces aqueous solubility (2.1 mg/mL vs. This compound’s 5.6 mg/mL), impacting formulation stability .
- Metabolic Stability : N-Chppa’s extended alkyl chain increases metabolic clearance (t1/2: 2.1 hours), necessitating frequent dosing .
Functional Analog: Risperidone
Risperidone, a clinically approved antipsychotic, serves as a functional comparator due to overlapping receptor targets (5-HT2A/D2). Contrasting features include:
- Potency : Risperidone exhibits lower 5-HT2A receptor affinity (IC50: 0.6 nM) but broader activity across adrenergic and histaminergic receptors, contributing to side effects like weight gain .
- Pharmacokinetics : Unlike this compound, risperidone has a longer half-life (20 hours) due to active metabolite (9-hydroxyrisperidone) formation, enabling once-daily dosing .
- Safety Profile : this compound’s selective receptor engagement may reduce extrapyramidal symptoms (EPS), a common risperidone adverse effect .
Table 1: Comparative Properties of this compound and Analogs
| Property | This compound | N-Chppa | Risperidone |
|---|---|---|---|
| Molecular Weight (g/mol) | 356.4 | 370.5 | 410.5 |
| 5-HT2A IC50 (nM) | 12 | 45 | 0.6 |
| D2/D3 IC50 (nM) | 34 (D2) | 8 (D3) | 3.7 (D2) |
| Solubility (mg/mL) | 5.6 | 2.1 | 0.3 |
| Half-life (hours) | 4.2 | 2.1 | 20 |
Research Findings and Implications
- Efficacy : this compound outperforms N-Chppa in 5-HT2A inhibition (p < 0.01) and shows comparable D2 antagonism to risperidone in rodent models . However, its shorter half-life may limit sustained efficacy in chronic disorders .
- Toxicity : Acute toxicity studies (LD50: 320 mg/kg in rats) suggest a safer profile than risperidone (LD50: 180 mg/kg), though long-term data are lacking .
- Synthesis Challenges : Scalability issues arise from the sulfonation step, with yields dropping below 40% at industrial scales .
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